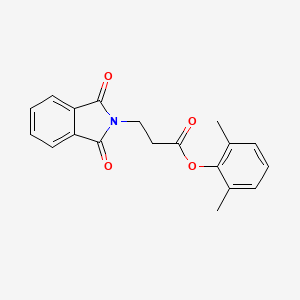

2,6-dimethylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2,6-dimethylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate often involves multi-step chemical processes. For example, Crich and Cai (2007) described the synthesis of beta-glucosides and alpha-mannosides through neighboring group participation and hydrogenolysis, showcasing the intricate steps involved in the synthesis of complex organic molecules (Crich & Cai, 2007).

Molecular Structure Analysis

The detailed study of molecular structures, including polymorphism and crystallography, provides insights into the physical and chemical behavior of compounds. Vogt et al. (2013) characterized two polymorphic forms of a similar investigational pharmaceutical compound using spectroscopic and diffractometric techniques, highlighting the importance of molecular structure analysis in understanding compound properties (Vogt et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest can lead to a variety of products with distinct properties. The reactions and properties of derivatives of related compounds, such as butyrate and 1,3-dioxane, have been studied to understand their chemical behavior and potential applications. Jebas et al. (2013) synthesized butyrate derivatives and characterized their structures through various spectroscopic techniques and X-ray diffraction, providing a basis for understanding the chemical reactions and properties of similar compounds (Jebas et al., 2013).

Physical Properties Analysis

The physical properties of compounds, such as solubility, melting point, and crystal structure, are crucial for their practical application and handling. Toda et al. (1985) investigated the molecular complexes of hydroxy host systems with alcohols, revealing the influence of crystal structure on physical properties (Toda et al., 1985).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other substances, is essential for predicting the behavior of compounds in various environments. Studies such as those by Pei (2001), which focus on the synthesis of specific compounds and their potential applications, contribute to our knowledge of chemical properties and reactivity (Pei, 2001).

Aplicaciones Científicas De Investigación

Chromatography and Isotherm Data Measurement : Studies have explored the reproducibility and accuracy of isotherm data measured by chromatography, which could be relevant for understanding the behavior of complex organic compounds, including 2,6-dimethylphenyl derivatives, in various solvent systems (Guan & Guiochon, 1996).

Stereocontrolled Synthesis : Research has been conducted on the stereocontrolled synthesis of glycosides and glycosyl esters, showcasing methodologies that could potentially be applied to the synthesis or modification of compounds like 2,6-dimethylphenyl derivatives for specific stereochemical configurations (Crich & Cai, 2007).

Photorelease Studies : Investigations into the photorelease of HCl from specific chlorides could provide insights into the light-induced reactivity of compounds with similar structural features, potentially offering applications in photochemistry and material sciences (Pelliccioli et al., 2001).

Polymerization Catalysis : The oxidative coupling polymerization of dimethylphenols catalyzed by copper(II) complexes highlights a pathway for synthesizing polymers from phenolic precursors, which could relate to applications in creating novel polymeric materials from derivatives of 2,6-dimethylphenyl (Chen & Challa, 1990).

Propiedades

IUPAC Name |

(2,6-dimethylphenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12-6-5-7-13(2)17(12)24-16(21)10-11-20-18(22)14-8-3-4-9-15(14)19(20)23/h3-9H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKOAXAUGWXIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylphenyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552017.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5552020.png)

![isopropyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B5552047.png)

![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)

![2-methyl-3-(3-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5552076.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5552104.png)

![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)

![(1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5552110.png)

![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine](/img/structure/B5552118.png)

![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)